molecular formula C7H8IN B181653 4-Iodobenzylamine CAS No. 39959-59-6

4-Iodobenzylamine

Cat. No. B181653
Key on ui cas rn: 39959-59-6
M. Wt: 233.05 g/mol
InChI Key: KCGZGJOBKAXVSU-UHFFFAOYSA-N
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Patent
US07973078B2

Procedure details

To a mixture of 41 mg of copper iodide, 1.82 g of tripotassium phosphate, 38 mg of N,N′-dimethylethylenediamine, 1.00 g of 1-(4-iodophenyl)methyl amine, and 510 mg of 2-piperidone was added 4.29 mL of toluene, followed by stirring at 80° C. overnight under an argon atmosphere. The reaction liquid was filtered through Celite, the filtrate was then concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to obtain 552 mg of 1-[4-(aminomethyl)phenyl]piperidine-2-one.
Name
tripotassium phosphate
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
catalyst
Reaction Step One
Quantity
4.29 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].CNCCNC.I[C:16]1[CH:21]=[CH:20][C:19]([CH2:22][NH2:23])=[CH:18][CH:17]=1.[NH:24]1[CH2:29][CH2:28][CH2:27][CH2:26][C:25]1=[O:30]>[Cu](I)I.C1(C)C=CC=CC=1>[NH2:23][CH2:22][C:19]1[CH:20]=[CH:21][C:16]([N:24]2[CH2:29][CH2:28][CH2:27][CH2:26][C:25]2=[O:30])=[CH:17][CH:18]=1 |f:0.1.2.3|

Inputs

Step One
Name
tripotassium phosphate
Quantity
1.82 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
38 mg
Type
reactant
Smiles
CNCCNC
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CN
Name
Quantity
510 mg
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
41 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
4.29 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring at 80° C. overnight under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC1=CC=C(C=C1)N1C(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 552 mg
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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